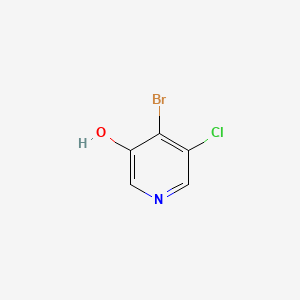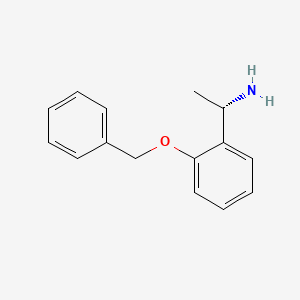
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is a chiral amine compound with the molecular formula C15H17NO It is known for its unique structural properties, which include a benzenemethanamine backbone with a methyl group and a phenylmethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- typically involves the reaction of benzenemethanamine with a suitable methylating agent and a phenylmethoxy group donor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction. The process may also require temperature control and inert atmosphere to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods allows for the optimization of reaction parameters, leading to efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- can be compared with other similar compounds, such as:
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, ®-: The enantiomer of the (S)-form, which may have different biological activities and properties.
Benzenemethanamine,a-methyl-2-(phenylmethoxy)-: Without the chiral center, this compound may exhibit different reactivity and applications.
Benzenemethanamine,a-methyl-2-(methoxy)-: Lacking the phenyl group, this compound may have different chemical and biological properties.
Propiedades
IUPAC Name |
(1S)-1-(2-phenylmethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
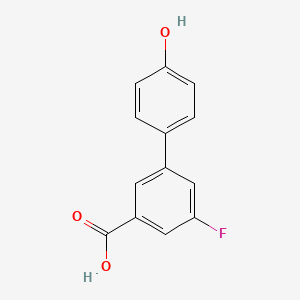
![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)
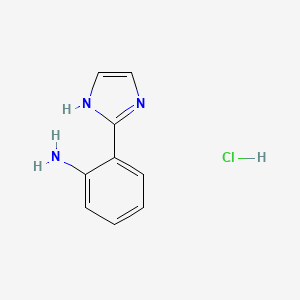
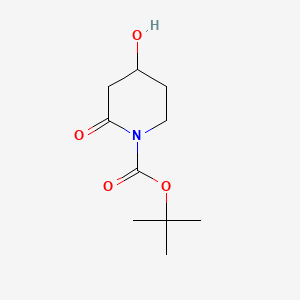
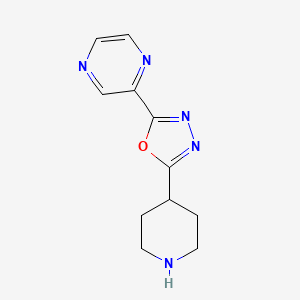
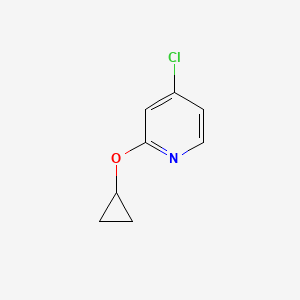
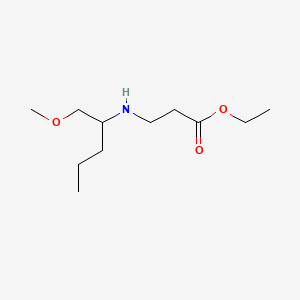
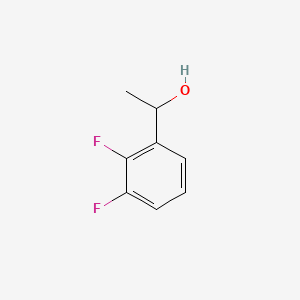
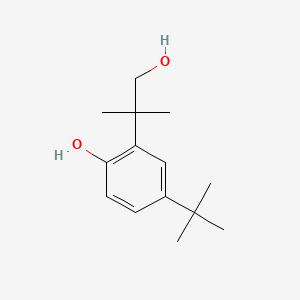

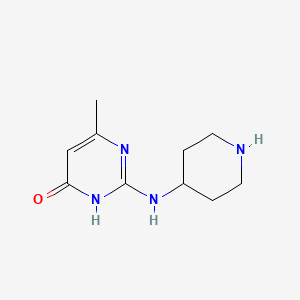
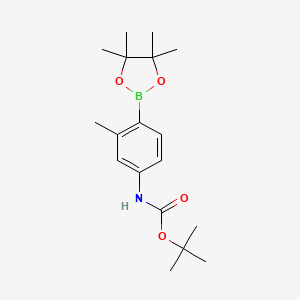
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
